6-(4-methoxyphenyl)-3-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyrazolyl ethyl group attached to an isoxazolo[5,4-b]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoxazolo[5,4-b]pyridine Core: The initial step involves the cyclization of appropriate precursors to form the isoxazolo[5,4-b]pyridine core. This can be achieved through the reaction of 3-methylpyridine with suitable reagents under controlled conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, where 4-methoxyphenyl halides react with the isoxazolo[5,4-b]pyridine core.
Attachment of Pyrazolyl Ethyl Group: The pyrazolyl ethyl group is attached through nucleophilic substitution reactions, where 2-(3-methyl-1H-pyrazol-1-yl)ethyl halides react with the intermediate compound.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with appropriate amines and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrazolyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to amines or alcohols under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under controlled temperature and solvent conditions.
Major Products Formed
Scientific Research Applications
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, including kinases, proteases, and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses, including apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar structural features, such as indole-2-carboxamides, which also exhibit significant biological activities.
Pyrazole Derivatives: Compounds like pyrazoloquinolines, which share the pyrazole moiety and exhibit similar pharmacological properties.
Uniqueness
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-[2-(3-methylpyrazol-1-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-13-8-10-26(24-13)11-9-22-20(27)17-12-18(15-4-6-16(28-3)7-5-15)23-21-19(17)14(2)25-29-21/h4-8,10,12H,9,11H2,1-3H3,(H,22,27) |
InChI Key |
JSQFWMIQDQMCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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